molecular formula C18H25N3O3 B4099829 [2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone

[2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone

Cat. No.: B4099829
M. Wt: 331.4 g/mol
InChI Key: ZHXIVHXQPATALB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone: is a complex organic compound that features both azepane and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. Subsequent steps involve the formation of the azepane and piperidine rings through cyclization reactions. The final step usually involves the coupling of these rings to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in [2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Chemistry: In chemistry, [2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the creation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    [2-(Azepan-1-yl)-5-nitrobenzonitrile]: This compound shares the azepane and nitro functional groups but differs in the presence of a nitrile group instead of the piperidine ring.

    [2-(Azepan-1-yl)-ethyl methacrylate]: This compound features the azepane ring but has a methacrylate group instead of the nitrophenyl and piperidinyl groups.

Uniqueness: The uniqueness of [2-(Azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone lies in its combination of azepane, nitrophenyl, and piperidinyl groups. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-(azepan-1-yl)-5-nitrophenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c22-18(20-12-6-3-7-13-20)16-14-15(21(23)24)8-9-17(16)19-10-4-1-2-5-11-19/h8-9,14H,1-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXIVHXQPATALB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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